N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12-11-16(22(21-12)13-7-3-2-4-8-13)20-17(23)18-19-14-9-5-6-10-15(14)24-18/h2-11H,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRBKFKPFFWUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine
Cyclocondensation of Phenylhydrazine with β-Ketoester Derivatives
The 3-methyl-1-phenyl-1H-pyrazol-5-amine core is synthesized via cyclocondensation of phenylhydrazine with ethyl acetoacetate. In a representative procedure, ethyl acetoacetate (1.0 equiv) and phenylhydrazine (1.05 equiv) are refluxed in ethanol for 6–8 hours, yielding ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate as a pale yellow solid (mp 120–122°C, yield 85%). The ester group is subsequently hydrolyzed under basic conditions (2M NaOH, reflux, 4 hours) to afford 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid, which undergoes Curtius rearrangement using diphenylphosphoryl azide (DPPA) in tert-butanol to generate the tert-butyl carbamate (Boc)-protected amine. Deprotection with HCl in dioxane yields 3-methyl-1-phenyl-1H-pyrazol-5-amine as a white crystalline solid (mp 98–100°C, yield 78%).
Alternative Amination via Reductive Methods
Patent data describes an alternative route where 3-methyl-1-phenyl-1H-pyrazole-5-carbonitrile is treated with hydrogen sulfide in pyridine, followed by reduction with Raney nickel in ethanol under hydrogen atmosphere (50 psi, 12 hours), directly affording the amine in 82% yield. This method bypasses carboxylation steps, reducing synthesis time by 40%.
Table 1: Comparative Analysis of Pyrazole-Amine Synthesis Routes
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Phenylhydrazine, NaOH | 78 | 98.5 |
| Reductive amination | H2S, Raney Ni, H2 | 82 | 97.8 |
Preparation of Benzo[d]thiazole-2-carboxylic Acid
Cyclization of 2-Aminothiophenol with Glyoxylic Acid
Benzo[d]thiazole-2-carboxylic acid is synthesized by cyclizing 2-aminothiophenol with glyoxylic acid in concentrated HCl at 80°C for 5 hours. The reaction proceeds via electrophilic substitution, forming the thiazole ring, followed by oxidation with potassium persulfate to yield the carboxylic acid derivative (mp 215–217°C, yield 75%).
Alternative Route via Friedel-Crafts Acylation
An optimized protocol employs Friedel-Crafts acylation, where 2-chlorobenzo[d]thiazole is treated with chloroacetyl chloride in the presence of AlCl3, followed by hydrolysis with aqueous NaOH (10%, 70°C, 3 hours). This method achieves higher yields (83%) but requires rigorous temperature control to avoid side-product formation.
Coupling of Pyrazole-Amine with Benzo[d]thiazole-2-carboxylic Acid
Activation via Carboxylic Acid Chloride
The carboxylic acid is activated by refluxing with thionyl chloride (SOCl2) in dichloromethane (DCM) for 2 hours, yielding benzo[d]thiazole-2-carbonyl chloride. This intermediate is coupled with 3-methyl-1-phenyl-1H-pyrazol-5-amine in anhydrous DCM using triethylamine (TEA) as a base. The reaction is stirred at 0–5°C for 1 hour, followed by room temperature for 12 hours, producing the target carboxamide (mp 185–187°C, yield 88%).
Direct Coupling Using Carbodiimide Reagents
A one-pot method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. Benzo[d]thiazole-2-carboxylic acid (1.0 equiv) and the pyrazole-amine (1.1 equiv) are reacted at 25°C for 24 hours, achieving 85% yield with >99% purity by HPLC.
Table 2: Coupling Reaction Optimization
| Condition | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acid chloride | SOCl2, TEA | 0–25 | 88 |
| Carbodiimide | EDC, HOBt | 25 | 85 |
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
The 1H NMR spectrum (400 MHz, DMSO-d6) of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide shows a singlet at δ 2.35 ppm (3H, pyrazole-CH3), a multiplet at δ 7.30–7.85 ppm (9H, aromatic protons), and a downfield signal at δ 12.10 ppm (1H, NH, exchangeable with D2O). The 13C NMR spectrum confirms the carbonyl carbon at δ 165.2 ppm and the benzo[d]thiazole quaternary carbons between δ 150–160 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) analysis exhibits a molecular ion peak at m/z 363.1024 [M + H]+, consistent with the molecular formula C19H15N4OS2 (calculated 363.1031).
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrazole and benzo[d]thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of the application .
Comparison with Similar Compounds
Pyrazole-Thiophene/Thiazole Hybrids
Several compounds share structural motifs with the target molecule, such as N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrothiophene-2-carboxyamide (25) (). Comparative studies indicate that thiophene derivatives exhibit lower metabolic stability than benzothiazole analogs due to increased susceptibility to oxidative degradation .
Benzothiazole-Triazole Derivatives
Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () introduce triazole and benzimidazole moieties. These modifications enhance hydrogen-bonding interactions and improve solubility but may compromise target selectivity due to increased molecular flexibility .
Pharmacologically Active Pyrazole-Benzothiazole Derivatives
N-Cyclopentyl-6-((5-(cyclopentylamino)pentyl)oxy)benzo[d]thiazole-2-carboxamide (3t) () demonstrates the impact of alkoxy side chains on receptor binding. The extended alkyl chain in 3t improves membrane permeability, as evidenced by its higher H3 receptor (H3R) affinity (Ki = 12 nM) compared to the target compound’s hypothetical unsubstituted benzothiazole-pyrazole structure .
Receptor Binding Profiles
A comparative analysis of benzothiazole-pyrazole derivatives reveals significant variations in receptor affinity (Table 1):
Enzymatic Inhibition
Compound 9c () demonstrates potent α-glucosidase inhibition (IC50 = 0.89 μM), outperforming the target compound in carbohydrate metabolism modulation. This activity is attributed to the triazole-thiazole core’s ability to mimic transition-state intermediates during enzymatic hydrolysis .
Physicochemical Properties
Biological Activity
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological screening, and potential therapeutic applications based on recent research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with benzo[d]thiazole derivatives. Various methods have been reported, including cyclocondensation reactions that yield a series of pyrazole-thiazole derivatives with promising biological profiles .
2.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole and thiazole exhibit notable antimicrobial properties. For instance, compounds synthesized from the pyrazole-thiazole framework were evaluated against various bacterial strains, including E. coli and S. aureus. The results indicated that certain derivatives displayed significant inhibitory activity, with zones of inhibition ranging from moderate to high depending on the specific substituents on the pyrazole ring .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 20 |
| 10c | P. mirabilis | 18 |
2.2 Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that this compound can inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values suggesting a dose-dependent response . The structural features, particularly the presence of the pyrazole moiety, are crucial for its activity.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 12 |
| HepG2 | 15 |
2.3 Anti-inflammatory and Antioxidant Activities
In addition to antimicrobial and anticancer properties, compounds based on this scaffold have also shown anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases . Moreover, antioxidant assays have indicated that these compounds can scavenge free radicals effectively, further supporting their role in reducing oxidative stress.
3. Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of thiazole-pyrazole derivatives and tested their antimicrobial efficacy against multiple strains. The results showed that modifications at the 5-position of the pyrazole significantly enhanced activity against P. mirabilis, suggesting a structure-activity relationship worth exploring further .
Case Study 2: Anticancer Screening
In vitro studies demonstrated that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction being investigated through flow cytometry assays . These findings indicate that this class of compounds could serve as lead structures for developing new anticancer agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with precursor coupling via amide bond formation. Key steps include:
- Pyrazole-thiazole coupling : Use of carbodiimide-based coupling agents (e.g., EDCI) in aprotic solvents like DMF or DMSO at 60–80°C for 12–24 hours to ensure high yields .
- Solvent optimization : Polar solvents (e.g., ethanol, acetonitrile) enhance solubility of intermediates. Catalysts such as triethylamine (1.2–1.5 equivalents) improve reaction efficiency .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Q. How can structural characterization of this compound be performed to confirm its purity and molecular identity?
- Analytical techniques :
- NMR spectroscopy : H and C NMR to verify pyrazole, thiazole, and carboxamide moieties. Key signals include:
- Pyrazole C-5 proton: δ 6.8–7.2 ppm (singlet, 1H) .
- Benzo[d]thiazole carbonyl: δ 165–170 ppm in C NMR .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm deviation .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What are the critical physical-chemical properties influencing experimental design (e.g., solubility, stability)?
- Key properties :
- Solubility : Low in aqueous buffers (<0.1 mg/mL at pH 7.4); use DMSO for stock solutions (50–100 mM). Co-solvents like PEG-400 improve bioavailability in in vitro assays .
- Stability : Degrades under prolonged UV light; store at -20°C in amber vials. Hydrolysis-resistant in neutral buffers but susceptible to strong acids/bases .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action in biological systems?
- Approach :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., kinases, GPCRs). The pyrazole-thiazole scaffold shows affinity for ATP-binding pockets (docking scores ≤-8.0 kcal/mol) .
- MD simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-target complexes. Key interactions include hydrogen bonds with catalytic lysine residues and π-π stacking with hydrophobic pockets .
Q. How should researchers address contradictions in reported biological activity data (e.g., IC variability)?
- Troubleshooting strategies :
- Assay standardization : Use uniform cell lines (e.g., HeLa, MCF-7) and incubation times (48–72 hours). Discrepancies may arise from differences in serum content (e.g., 5% vs. 10% FBS) .
- Metabolic interference : Pre-screen for cytochrome P450 interactions via liver microsome assays. IC shifts >2-fold indicate metabolite interference .
Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?
- Protocol :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane). Use SHELXL-2018 for refinement; typical R-factors ≤0.05 .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to confirm bond angles (e.g., C-N-C in pyrazole: 117–121°) and torsional rigidity .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Design :
- Substituent variation : Modify the phenyl group (para-substitutions with -Cl, -CF) to enhance kinase inhibition. For example, -CF improves IC by 3-fold in Abl1 assays .
- Scaffold hopping : Replace benzo[d]thiazole with isoxazole (e.g., N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide) to reduce cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
